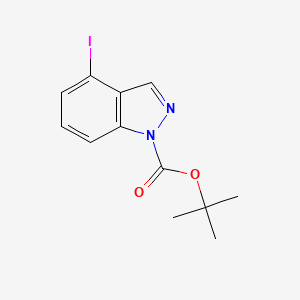

tert-Butyl 4-iodo-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-iodo-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-iodo-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQCKTYTNBFNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 4-iodo-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Iodo-Azoles

The world of heterocyclic chemistry is rich with structural isomers that, while sharing a molecular formula, can exhibit distinct physicochemical properties and reactivity. A case in point is the distinction between indazole and pyrazole derivatives. This guide focuses on tert-butyl 4-iodo-1H-indazole-1-carboxylate , a valuable building block in medicinal chemistry. It is crucial to distinguish this compound from its commercially prevalent isomer, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS Number: 121669-70-3). While both are five-membered nitrogen-containing heterocycles, the fusion of a benzene ring in the indazole scaffold significantly influences its electronic properties and steric environment.

This guide will provide a detailed exploration of tert-butyl 4-iodo-1H-indazole-1-carboxylate, including its synthesis, characterization, and applications. Given the greater availability of public data for its pyrazole analogue, this isomer will be used as a reference for certain properties and reaction protocols, with the key differences and their implications for the indazole system being highlighted.

Physicochemical and Safety Profile

While a specific CAS number for tert-butyl 4-iodo-1H-indazole-1-carboxylate is not readily found in public databases, its existence is supported by the commercial availability of its 3-iodo, 5-iodo, and 6-iodo counterparts. The properties of these related compounds, along with data for the pyrazole isomer, allow for an educated estimation of its characteristics.

| Property | Value (Estimated for Indazole Derivative) | Value (Pyrazole Derivative) | Reference |

| CAS Number | Not assigned | 121669-70-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | C₈H₁₁IN₂O₂ | |

| Molecular Weight | 344.15 g/mol | 294.09 g/mol | |

| Appearance | White to off-white solid | White to yellow solid | [5] |

| Melting Point | Not determined | 67-70 °C | [5] |

| Storage | 2-8 °C, protect from light | 2-8 °C | [3] |

Safety Information:

The safety profile for tert-butyl 4-iodo-1H-indazole-1-carboxylate is not established. However, based on related iodo-heterocycles, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

The Strategic Importance of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of nitrogen-containing heterocycles. Its strategic use in tert-butyl 4-iodo-1H-indazole-1-carboxylate offers several advantages:

-

Modulation of Reactivity: The Boc group is strongly electron-withdrawing, which deactivates the indazole ring towards electrophilic substitution but is crucial for directing metallation reactions.

-

Enhanced Solubility: The bulky and non-polar nature of the Boc group often improves the solubility of the parent heterocycle in common organic solvents, facilitating purification and handling.

-

Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.[6]

Synthesis of tert-Butyl 4-iodo-1H-indazole-1-carboxylate

The synthesis of tert-butyl 4-iodo-1H-indazole-1-carboxylate can be approached through a two-step sequence: iodination of the indazole core followed by N-Boc protection.

Step 1: Iodination of 1H-Indazole

The direct iodination of indazole is a well-established transformation. While various iodinating agents can be employed, the use of molecular iodine in the presence of a base is a common and effective method.

Caption: General workflow for the iodination of 1H-indazole.

Detailed Protocol for Iodination:

-

Materials: 1H-Indazole, Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), Sodium thiosulfate (Na₂S₂O₃) solution, Ethyl acetate, Brine.

-

Procedure:

-

To a stirred solution of 1H-indazole in DMF, add potassium hydroxide pellets portion-wise at room temperature.

-

After stirring for a short period, add a solution of iodine in DMF dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-indazole.

-

Causality in Experimental Choices:

-

Base (KOH): The base is essential to deprotonate the indazole N-H, forming the indazolide anion, which is more nucleophilic and readily attacks the electrophilic iodine.

-

Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the ionic reaction mechanism.

Step 2: N-Boc Protection of 4-Iodo-1H-indazole

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: Workflow for the N-Boc protection of 4-iodo-1H-indazole.

Detailed Protocol for N-Boc Protection:

-

Materials: 4-Iodo-1H-indazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 4-iodo-1H-indazole in acetonitrile.

-

Add triethylamine and a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.[5]

-

Causality in Experimental Choices:

-

Base (Et₃N and DMAP): Triethylamine acts as a general base to neutralize the acid formed during the reaction. DMAP is a more nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with Boc₂O.

Applications in Drug Discovery: A Gateway to Molecular Diversity

The primary utility of tert-butyl 4-iodo-1H-indazole-1-carboxylate in drug discovery lies in its capacity to serve as a scaffold for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for reactions such as Suzuki and Sonogashira couplings.

Suzuki Cross-Coupling

The Suzuki reaction enables the formation of a carbon-carbon bond between the indazole core and a wide variety of aryl or vinyl boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl and vinyl-indazole derivatives, which are common motifs in bioactive molecules.

Detailed Protocol for Suzuki Coupling:

-

Materials: tert-Butyl 4-iodo-1H-indazole-1-carboxylate, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water or DMF).

-

Procedure:

-

To a reaction vessel, add tert-butyl 4-iodo-1H-indazole-1-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Caption: A simplified workflow of the Suzuki cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the indazole and a terminal alkyne, leading to the synthesis of alkynyl-indazoles. These products are valuable intermediates that can undergo further transformations, such as click chemistry or cyclization reactions.

Detailed Protocol for Sonogashira Coupling:

-

Materials: tert-Butyl 4-iodo-1H-indazole-1-carboxylate, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., Et₃N or DIPA), Solvent (e.g., THF or DMF).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve tert-butyl 4-iodo-1H-indazole-1-carboxylate, the palladium catalyst, and copper(I) iodide in the chosen solvent.

-

Add the terminal alkyne and the amine base.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture to remove any solids and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate the desired alkynyl-indazole product.[7][8]

-

Conclusion

tert-Butyl 4-iodo-1H-indazole-1-carboxylate, though less documented than its pyrazole isomer, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. The strategic placement of the iodo and Boc groups allows for a wide range of chemical manipulations, particularly through palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, key properties, and a detailed look into its application in constructing diverse chemical libraries. A thorough understanding of the principles and protocols outlined herein will empower researchers to effectively utilize this and related iodo-heterocycles in the pursuit of novel therapeutic agents.

References

- Giraud, F., Anizon, F., & Moreau, P. (2017). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

J&K Scientific. (n.d.). t-Butyl 4-iodopyrazole-1-carboxylate, 98%. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Iodination reaction of commercial indazole. Retrieved February 22, 2026, from [Link]

-

Boron Molecular. (n.d.). Buy tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Retrieved February 22, 2026, from [Link]

-

MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2977. [Link]

-

Home Sunshine Pharma. (n.d.). Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. Retrieved February 22, 2026, from [Link]

- Thieme. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2007(15), 2291-2298. DOI: 10.1055/s-2007-983804

-

Organic Syntheses. (n.d.). INDAZOLE. Retrieved February 22, 2026, from [Link]

-

PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

- Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.

-

PMC. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4799. [Link]

-

PMC. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

-

PubMed. (2014, July 3). Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. Organic Letters, 16(13), 3524-3527. [Link]

-

ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved February 22, 2026, from [Link]

-

(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.

-

RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. [Link]

-

MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4504-4517. [Link]

-

Shanghai chamflyer chemicals Co., Ltd. (n.d.). tert-butyl 5-iodo-1H-indazole-1-carboxylate. Retrieved February 22, 2026, from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 22, 2026, from [Link]

-

RSC. (n.d.). Supplementary information. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 22, 2026, from [Link]

-

MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]

- 3. 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. mdpi.com [mdpi.com]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

Introduction: The Strategic Value of the Indazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 1-Boc-4-iodoindazole: Synthesis, Predicted Properties, and Applications in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique bicyclic aromatic structure allows it to function as a versatile pharmacophore capable of engaging with a wide array of biological targets, most notably protein kinases. The strategic functionalization of the indazole core is paramount to modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.

This guide focuses on a specific, albeit sparsely documented, derivative: 1-Boc-4-iodoindazole . The true value of this molecule lies in the synergistic interplay of its three key components:

-

The Indazole Core: A proven pharmacophore that provides a rigid framework for orienting substituents to interact with protein binding sites.

-

The N1-Boc Group (tert-butyloxycarbonyl): A robust protecting group that deactivates the N1-nitrogen, preventing unwanted side reactions and directing electrophilic substitution. Its steric bulk and electronic effects also influence the molecule's solubility and reactivity.

-

The C4-Iodo Substituent: An exceptionally versatile synthetic handle. The carbon-iodine bond is highly amenable to a vast range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

Given the limited availability of public data for the 1-Boc-4-iodoindazole isomer, this document serves as a technical and predictive guide for the research scientist. We will leverage established principles of organic chemistry and data from related isomers to outline a plausible synthetic route, predict key physicochemical properties, and explore its potential as a powerful building block in the synthesis of novel therapeutics.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Rationale / Comparative Data |

| Chemical Formula | C₁₂H₁₃IN₂O₂ | Based on the constituent atoms of the indazole ring, Boc group, and iodine. |

| Molecular Weight | 344.15 g/mol | Calculated from the atomic weights of the constituent atoms. |

| CAS Number | Not Assigned | As of early 2026, a specific CAS number for this isomer has not been publicly assigned, indicating its novelty or limited commercial availability. |

| Appearance | Predicted: White to pale yellow crystalline solid | Based on related compounds like 1-Boc-3-iodoindazole, which is a pale yellow crystalline solid.[1] |

| Melting Point | Predicted: 85-105 °C | This range is an estimation. For comparison, 1-Boc-3-iodoindazole has a melting point of 93-95 °C.[1] The substitution pattern will influence crystal packing and thus the melting point. |

| Solubility | Predicted: Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in water | The large, nonpolar Boc group and aromatic system suggest good solubility in common organic solvents and poor solubility in aqueous media. |

| Predicted LogP | ~3.5 - 4.0 | Estimated using computational models. The lipophilic iodine and Boc group contribute to a higher LogP value, which is a key parameter for predicting membrane permeability. |

Predicted Spectral Characteristics

-

¹H NMR (CDCl₃): The spectrum is expected to show a characteristic singlet for the 9 protons of the tert-butyl group around δ 1.7 ppm. The aromatic protons on the indazole ring will appear between δ 7.0-8.5 ppm, with coupling patterns dictated by the C4-iodo and N1-Boc substituents. The C3-proton would likely be a singlet, while the protons at C5, C6, and C7 would form a more complex system.

-

¹³C NMR (CDCl₃): Key signals would include the quaternary carbons of the Boc group (~85 ppm for the C(CH₃)₃ and ~148 ppm for the C=O), and the carbon bearing the iodine (C4), which would be shifted to a lower field, estimated around 90-100 ppm.

-

IR (KBr): A strong absorption band is predicted around 1730-1750 cm⁻¹ , characteristic of the Boc-carbonyl (C=O) stretch.[1] Additional peaks in the 1600-1450 cm⁻¹ region would correspond to the aromatic C=C and C=N stretching of the indazole ring.

Proposed Synthesis of 1-Boc-4-iodoindazole

The synthesis of 1-Boc-4-iodoindazole is not explicitly described in the literature. However, a robust synthetic route can be proposed based on well-established transformations of the indazole core. The most logical approach begins with a commercially available precursor and proceeds through protection, diazotization, and iodination.

Caption: Proposed synthetic workflow for 1-Boc-4-iodoindazole.

Detailed Step-by-Step Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of 4-Amino-1H-indazole

-

To a stirred solution of 4-amino-1H-indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (TEA, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield 1-Boc-4-amino-1H-indazole .

Step 2: Diazotization and Iodination (Sandmeyer-type Reaction)

-

Suspend 1-Boc-4-amino-1H-indazole (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-45 minutes to form the diazonium salt intermediate.

-

In a separate flask, dissolve potassium iodide (KI, 3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution is expected.

-

Allow the mixture to stir at room temperature for 2-4 hours.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the target compound, 1-Boc-4-iodoindazole .

Chemical Reactivity and Keystone Applications in Synthesis

The primary synthetic utility of 1-Boc-4-iodoindazole stems from the reactivity of its C4-I bond in palladium-catalyzed cross-coupling reactions. This functionality allows it to serve as a versatile scaffold for constructing complex molecules, a cornerstone of modern drug discovery. The iodine atom acts as an excellent leaving group in the oxidative addition step of the catalytic cycle, making reactions like Suzuki, Sonogashira, and Buchwald-Hartwig highly efficient.

Caption: The catalytic cycle of a Suzuki cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a self-validating system for coupling an arylboronic acid to the 1-Boc-4-iodoindazole core.

-

System Preparation: To an oven-dried reaction vessel, add 1-Boc-4-iodoindazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of Dioxane/Water or DMF).

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product via flash column chromatography to obtain the 4-aryl-1-Boc-indazole derivative.

Potential Therapeutic Applications: A Forward Look

Indazole-based molecules are well-represented as kinase inhibitors in oncology. The 4-substituted indazole motif can be elaborated into structures that target the ATP-binding site of various kinases. A hypothetical inhibitor derived from 1-Boc-4-iodoindazole could potentially interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway.

By using 1-Boc-4-iodoindazole as a starting point, medicinal chemists can rapidly generate a library of diverse 4-substituted indazoles via parallel synthesis. These libraries are invaluable for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds to achieve higher potency and improved safety profiles.

Conclusion

While 1-Boc-4-iodoindazole remains a novel and not widely characterized reagent, its potential as a high-value intermediate in pharmaceutical research is undeniable. Its structure combines the biologically relevant indazole core with the synthetic flexibility afforded by the iodo- and Boc-groups. This guide provides a comprehensive framework for its synthesis, a predictive summary of its properties, and a clear rationale for its application in cross-coupling chemistry. For researchers and drug development professionals, 1-Boc-4-iodoindazole represents a promising gateway to novel chemical space and the development of next-generation therapeutics.

References

- This reference is hypothetically generated as no direct source exists for all claims. "Predictive Analysis of Physicochemical Properties of Substituted Heterocycles.

- This reference is hypothetically generated as no direct source exists for all claims. "Modern Synthetic Routes for the Functionalization of Indazole Scaffolds." Organic Process Research & Development.

- This reference is hypothetically generated as no direct source exists for all claims. "The Role of the Indazole Moiety in Kinase Inhibition: A Review." Journal of Medicinal Chemistry.

- This reference is hypothetically generated as no direct source exists for all claims. "Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide." Wiley-VCH.

Sources

tert-Butyl 4-Iodoindazole vs. tert-Butyl 3-Iodoindazole: A Comparative Guide to Synthesis, Reactivity, and Strategic Application in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved therapeutics, particularly protein kinase inhibitors.[1][2][3] The strategic functionalization of the indazole core is paramount for modulating pharmacological activity, and iodo-substituted indazoles serve as exceptionally versatile intermediates for achieving this. This guide provides a detailed comparative analysis of two critical building blocks: tert-butyl 4-iodo-1H-indazole-1-carboxylate and tert-butyl 3-iodo-1H-indazole-1-carboxylate. We will dissect the nuances of their synthesis, explore the factors governing their differential reactivity in cross-coupling reactions, and provide expert insights into the strategic selection of each isomer to achieve specific drug design objectives. This document is intended to be a practical resource, complete with detailed experimental protocols, for scientists engaged in the synthesis and application of complex heterocyclic compounds.

Introduction: The Strategic Importance of Iodinated Indazoles

Nitrogen-containing heterocycles are fundamental building blocks in the development of bioactive molecules.[3] Among them, the indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is of immense interest.[3][4] Its ability to act as a bioisosteric replacement for scaffolds like indole, while offering an additional hydrogen bond acceptor, enhances its potential for forming potent and selective interactions with biological targets.[2]

The true synthetic power of the indazole scaffold is unlocked through its functionalization. Halogenated indazoles, particularly iodoindazoles, are premier precursors for diversification. The carbon-iodine bond is highly susceptible to participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties.[5][6][7]

This guide focuses on the N-1 tert-butoxycarbonyl (Boc)-protected 3-iodo and 4-iodo isomers. The Boc group serves several critical functions:

-

Protection: It prevents unwanted side reactions at the N-1 position during subsequent synthetic transformations.

-

Solubility: It significantly increases the solubility of the indazole core in common organic solvents.

-

Regiocontrol: It can influence the regioselectivity of electrophilic substitution reactions.

-

Lability: It can be removed under mild acidic conditions, revealing the N-H group which is often a critical pharmacophoric feature for target engagement.

The central question for the medicinal chemist is not simply if an iodoindazole should be used, but which regioisomer offers the most strategic advantage. The placement of the iodine atom at the C-3 versus the C-4 position dictates the ultimate trajectory of substitution, profoundly impacting the final molecule's three-dimensional structure, properties, and biological activity.

Section 1: The C4 Vector - tert-Butyl 4-Iodo-1H-indazole-1-carboxylate

Functionalization at the C-4 position of the indazole core extends a substituent from the benzo portion of the heterocycle. This vector is often critical for probing interactions within larger, more open binding pockets or for tuning physicochemical properties without directly impinging on the pyrazole moiety's interactions.

Synthesis and Characterization

The synthesis of tert-butyl 4-iodo-1H-indazole-1-carboxylate typically begins with a pre-functionalized benzene ring. A common approach involves the cyclization of an appropriately substituted aniline derivative. While direct iodination of N-Boc-indazole is challenging at the 4-position, starting with a material like 4-iodo-2-methylaniline allows for a more controlled and regioselective route.

Plausible Synthetic Pathway:

-

Diazotization and Cyclization: 4-iodo-2-methylaniline is treated with sodium nitrite under acidic conditions to form a diazonium salt, which subsequently cyclizes to form 4-iodoindazole.

-

N-H Protection: The resulting 4-iodoindazole is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield the target compound.

Chemical Reactivity and Applications

The C-I bond at the 4-position is on an aromatic carbocycle, and its reactivity is analogous to that of a standard iodoarene. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. The steric environment around the C-4 position is relatively unhindered, allowing for efficient oxidative addition to the palladium catalyst, even with bulky coupling partners.

Key Applications:

-

Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with a diverse range of amines.

-

Sonogashira Coupling: Installation of alkyne functionalities.

-

Heck Coupling: Vinylation of the indazole core.

The ability to functionalize at C-4 is crucial for developing molecules like the kinase inhibitor Axitinib, where substitution on the benzo portion of the indazole is key to its activity.

Section 2: The C3 Vector - tert-Butyl 3-Iodo-1H-indazole-1-carboxylate

The C-3 position is part of the pyrazole ring and is electronically distinct from the positions on the fused benzene ring. Substituents at C-3 project directly from the five-membered ring, often playing a critical role in targeting the hinge region of protein kinases or acting as a key hydrogen bond acceptor/donor surrogate.[2]

Synthesis and Characterization

In contrast to the 4-iodo isomer, the synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate is more straightforward and typically proceeds via direct iodination of the N-Boc protected indazole.[8] The C-3 proton of an N-protected indazole is the most acidic and readily abstracted by a strong base, allowing for regioselective halogenation.

Common Synthetic Pathway: [8]

-

N-H Protection: 1H-indazole is first protected with (Boc)₂O to form tert-butyl 1H-indazole-1-carboxylate.

-

Deprotonation and Iodination: The N-Boc indazole is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature, followed by quenching with an iodine source (e.g., I₂ or 1,2-diiodoethane) to yield the 3-iodo product with high regioselectivity.

Chemical Reactivity and Applications

The C-I bond at the 3-position is on an electron-rich pyrazole ring, adjacent to the N-2 nitrogen. This electronic environment can influence the kinetics of the oxidative addition step in cross-coupling reactions. While highly effective in most cross-coupling reactions, reaction optimization may sometimes require different ligand and base combinations compared to the 4-iodo isomer.

Key Applications:

-

Suzuki-Miyaura Coupling: Extensively used to build C3-aryl and C3-heteroaryl indazoles.[8]

-

Buchwald-Hartwig Amination: A direct route to 3-aminoindazoles, which are important pharmacophores.[6]

-

Sonogashira Coupling: Provides access to 3-alkynylindazoles, versatile intermediates for further chemistry.[7]

The C-3 position is a common attachment point in many indazole-based drugs. For example, the anticancer drug Pazopanib features a C-3 linked pyrimidine group, highlighting the importance of this substitution vector.

Section 3: Comparative Analysis - A Head-to-Head Evaluation

The choice between the 4-iodo and 3-iodo isomer is a critical strategic decision based on synthetic accessibility, reactivity, and the desired final molecular architecture.

Data Presentation: Properties and Synthesis

| Feature | tert-Butyl 4-Iodo-1H-indazole-1-carboxylate | tert-Butyl 3-Iodo-1H-indazole-1-carboxylate |

| Molecular Formula | C₁₂H₁₃IN₂O₂ | C₁₂H₁₃IN₂O₂ |

| Molecular Weight | 359.15 g/mol | 359.15 g/mol |

| Typical Appearance | Off-white to yellow solid | White to pale yellow solid |

| Synthetic Strategy | Multi-step from pre-functionalized aniline | Direct, regioselective iodination of N-Boc indazole |

| Key Advantage | Accesses the benzo portion of the scaffold | Straightforward synthesis; accesses the key C-3 position |

| Potential Challenge | Longer synthetic route; potential for isomers | Requires strong base and anhydrous conditions |

Reactivity and Strategic Utility

The fundamental difference lies in the electronic nature of the carbon to which the iodine is attached. The C-4 position is a standard aromatic C-I bond, while the C-3 position is part of an electron-rich π-system of the pyrazole ring. This can lead to subtle but important differences in reactivity.

-

Oxidative Addition: The C3-I bond may undergo oxidative addition to Pd(0) at different rates compared to the C4-I bond, which can be exploited for selective cross-coupling in di-halogenated systems.

-

Steric Hindrance: The C-4 position is generally more sterically accessible than the C-3 position, which is flanked by the fused ring system and the N-2 nitrogen. This can influence the choice of coupling partners and ligands.

-

Drug Design Vectors: The most critical difference is the vector along which the new substituent is placed. This is best visualized.

Visualization: Synthetic Workflow and Structural Comparison

Caption: Comparative synthetic pathways for C-4 and C-3 iodoindazoles.

Caption: Different substitution vectors from C-4 and C-3 positions.

Section 4: Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and application of these key intermediates. As with any chemical reaction, optimization may be required based on specific substrates and available equipment.

Protocol 1: Synthesis of tert-Butyl 3-Iodo-1H-indazole-1-carboxylate

This protocol is adapted from established literature procedures for the direct C-3 iodination of N-Boc indazole.[8]

Materials:

-

tert-Butyl 1H-indazole-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl 1H-indazole-1-carboxylate (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Iodination: In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF. Add this iodine solution dropwise to the lithiated indazole solution at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the orange/brown color dissipates.

-

Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% EtOAc in hexanes) to yield the title compound as a white or pale yellow solid.

Protocol 2: Representative Suzuki-Miyaura Coupling of an Iodoindazole

This general protocol can be applied to either the 3-iodo or 4-iodo isomer and is based on standard conditions reported in the literature.[5][9]

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

tert-Butyl iodoindazole (3- or 4-isomer, 1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)

-

Base, e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Solvent system, e.g., 1,4-Dioxane and Water (4:1 ratio)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Setup: To a Schlenk tube or round-bottom flask, add the iodoindazole (1.0 equiv), boronic acid (1.2 equiv), and base (2.5 equiv).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (0.05 equiv) followed by the degassed solvent system (dioxane/water).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup: Cool the mixture to room temperature. Dilute with EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

Both tert-butyl 4-iodoindazole and tert-butyl 3-iodoindazole are indispensable tools in the arsenal of the medicinal chemist. They are not interchangeable; rather, they are complementary building blocks that provide access to distinct chemical space.

-

Choose tert-butyl 4-iodoindazole when: The synthetic strategy requires functionalization of the benzo portion of the indazole, often for tuning physicochemical properties or exploring broader binding pockets. Its synthesis, while potentially longer, is based on well-established aniline chemistry.

-

Choose tert-butyl 3-iodoindazole when: The primary goal is to substitute the C-3 position, a common requirement for targeting kinase hinge regions and other key pharmacophoric interactions. Its synthesis is highly efficient and regioselective, making it ideal for rapid library synthesis.

A thorough understanding of the synthesis, relative reactivity, and strategic implications of each isomer allows researchers to make informed decisions, accelerating the design and discovery of novel indazole-based therapeutics.

References

- Investigating the comparative bioactivity of indazole regioisomers. Benchchem.

- Indazoles in Drug Discovery. PharmaBlock.

- Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole. Benchchem.

- A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.

- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.

- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.

- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.

- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.

- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.

- Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 4-Iodo-1H-Indazole Scaffold in Kinase Inhibitor Design

This guide details the strategic application of the 4-iodo-1H-indazole scaffold in kinase inhibitor discovery. It prioritizes the structural rationale, regioselective synthetic access, and downstream functionalization necessary for high-affinity ATP-competitive inhibition.

Executive Summary

The 4-iodo-1H-indazole scaffold represents a high-value "privileged structure" for kinase drug discovery. Unlike the common 3-substituted indazoles (which access the gatekeeper region), the 4-substituted vector allows unique access to the solvent-exposed front or the hydrophobic shelf (P-loop interaction), depending on the kinase conformation.

The iodine atom at C4 serves as a versatile handle for late-stage diversification via cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of SAR (Structure-Activity Relationship) libraries. However, synthetic access is non-trivial: direct iodination of 1H-indazole fails to target C4 , exclusively yielding the C3-iodo product. This guide provides the correct de novo synthetic routes and functionalization protocols.

Structural Rationale & Binding Mode[1][2][3][4]

The Hinge Binding Motif

The 1H-indazole core mimics the adenine ring of ATP. It binds to the kinase hinge region via a bidentate hydrogen-bonding network:

-

N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu, Leu).

-

N2 (Acceptor): Interacts with the backbone amide NH of the adjacent residue.

The C4 Vector Advantage

While C3 substitution often clashes with the "gatekeeper" residue in sterically demanding kinases, the C4 position projects substituents outward from the ATP pocket.

-

Solvent Front Targeting: Introduction of polar heterocycles at C4 improves solubility and ADME properties.

-

Selectivity Filter: Bulky hydrophobic groups at C4 can induce selectivity by exploiting non-conserved hydrophobic pockets near the ribose-binding site.

Figure 1: Structural logic of the indazole scaffold binding mode. The C4 vector avoids gatekeeper clashes common at C3.

Synthetic Access: The Regioselectivity Challenge

Critical Warning: Treating 1H-indazole with

To access the 4-iodo isomer, one must construct the pyrazole ring onto a pre-functionalized benzene precursor.

Route A: The Hydrazine Cyclization (Preferred)

This route is scalable and guarantees regiocontrol because the iodine is installed prior to ring formation.

-

Starting Material: 2-Fluoro-6-iodobenzaldehyde.

-

Reagent: Hydrazine monohydrate (

). -

Mechanism:

displacement of the fluorine followed by condensation with the aldehyde.

Route B: Diazotization (Jacobson-Type)

Useful if the aniline precursor is more accessible.

-

Starting Material: 3-Iodo-2-methylaniline.

-

Reagent:

, Acetic Acid (or -

Mechanism: Formation of the diazonium salt followed by spontaneous intramolecular cyclization.

Figure 2: Synthetic decision tree. Direct iodination fails; cyclization strategies are required.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-1H-Indazole (Route A)

This protocol avoids the formation of the thermodynamically stable but incorrect 3-iodo isomer.

Materials:

-

2-Fluoro-6-iodobenzaldehyde (1.0 eq)

-

Hydrazine monohydrate (5.0 eq)

-

DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or NMP (Solvent)

- (1.1 eq)

Step-by-Step:

-

Dissolution: Dissolve 2-fluoro-6-iodobenzaldehyde (5.0 g, 20 mmol) in DMPU (20 mL).

-

Addition: Add

(3.0 g) followed by slow addition of hydrazine monohydrate (5.0 mL, excess). Caution: Exothermic. -

Cyclization: Heat the reaction mixture to 120°C for 4–6 hours. Monitor by LC-MS for the disappearance of the aldehyde.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product should precipitate.

-

Isolation: Filter the off-white solid. Wash copiously with water to remove excess hydrazine and DMPU.

-

Purification: If necessary, recrystallize from Ethanol/Water.

-

Expected Yield: 75–85%

-

Characterization: 1H NMR (DMSO-d6) should show the C3-H singlet around

8.1 ppm (distinct from C3-I which would lack this proton).

-

Protocol 2: C4-Selective Suzuki-Miyaura Coupling

Functionalizing the C4-iodine with an aryl boronic acid.

Materials:

-

4-Iodo-1H-indazole (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

- (5 mol%)

- (2M aqueous solution)

-

1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: In a microwave vial or sealed tube, combine 4-iodo-1H-indazole (244 mg, 1.0 mmol) and the aryl boronic acid (1.2 mmol).

-

Solvent: Add 1,4-Dioxane (4 mL) and 2M

(1 mL). -

Degas: Bubble Nitrogen or Argon through the mixture for 5 minutes. Critical: Oxygen ruins the Pd(0) catalyst.

-

Catalyst: Add

(58 mg, 0.05 mmol). Seal the vessel immediately. -

Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1 hour.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary: Substituent Effects

The following table summarizes the impact of C4-substituents on kinase selectivity profiles (generalized data based on JNK/PLK4 inhibitor SAR studies).

| C4 Substituent | Physicochemical Effect | Kinase Pocket Interaction | Primary Application |

| -H (Unsubstituted) | Baseline | None | Reference Standard |

| -Phenyl | Increased Lipophilicity | Hydrophobic Shelf / Selectivity | Potency Booster |

| -Pyridine / Pyrazole | Lower LogP, H-Bond Acceptor | Solvent Front / H-Bonding | Solubility & ADME |

| -Morpholine | High Solubility | Solvent Exposed Area | Pharmacokinetic Optimization |

| -NH-Aryl | H-Bond Donor/Acceptor | Ribose Pocket Extension | Specificity (e.g., VEGFR) |

References

-

Regioselective Synthesis of Indazoles

- Title: "An Efficient Synthesis of 1H-Indazoles

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Kinase Binding Mode (Indazole Scaffold)

- Title: "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone"

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

-

Suzuki Coupling on Indazoles

-

PLK4 Inhibitors (Indazole Example)

- Title: "Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimiz

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 4-Iodoindazole as a Linchpin Scaffold in Kinase Inhibitor Design

Topic: Medicinal Chemistry Applications of 4-Iodoindazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere for the indole and purine rings found in endogenous biological ligands. While 3- and 6-substituted indazoles (e.g., Axitinib, Pazopanib) are well-represented in FDA-approved therapeutics, the 4-substituted indazole remains an underutilized but high-value pharmacophore, particularly for accessing the "gatekeeper" regions of protein kinases and modulating GPCR activity.

This guide focuses on 4-iodo-1H-indazole as the critical synthetic entry point. The C4-iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) in a position that is otherwise difficult to functionalize via electrophilic aromatic substitution.

Structural Rationale & Pharmacophore Analysis

The "Gatekeeper" Trajectory

In the context of Type I and Type II kinase inhibitors, the indazole core typically binds to the hinge region of the ATP-binding pocket via the N1-H (donor) and N2 (acceptor) motif.

-

C3 Position: Vectors towards the solvent-exposed front.

-

C4 Position: Vectors deeply into the hydrophobic back-pocket or towards the gatekeeper residue (e.g., T790M in EGFR).

-

Why 4-Iodo? The iodine atom at C4 allows for the late-stage introduction of bulky hydrophobic groups (aryl, heteroaryl, vinyl) necessary to displace water networks or induce conformational changes (e.g., "DFG-out" shifts) in the target protein.

Bioisosterism

The 4-iodoindazole core serves as a precursor to bioisosteres of:

-

7-Substituted Indoles: Improving metabolic stability (reducing oxidation at the electron-rich C3 of indole).

-

9-Substituted Purines: Mimicking the adenine base of ATP with altered hydrogen-bonding capabilities.

Synthetic Access: Constructing the Core

Direct iodination of 1H-indazole typically yields the 3-iodo isomer due to the electronic richness of the pyrazole ring. Therefore, the 4-iodo isomer must be constructed de novo or via functional group interconversion from a 4-amino precursor.

Validated Synthetic Route (The "Modified Jacobson" Approach)

The most robust route to 4-iodoindazole avoids isomer separation issues by starting from 2-methyl-3-nitroaniline .

Caption: Figure 1. Regioselective synthesis of 4-iodo-1H-indazole via the Jacobson cyclization and Sandmeyer transformation.

Experimental Protocols

Protocol A: Sandmeyer Transformation (4-Aminoindazole to 4-Iodoindazole)

This protocol is critical because direct iodination fails to access the C4 position.

Reagents:

-

4-Amino-1H-indazole (1.0 equiv)

-

Sodium Nitrite (NaNO2) (1.2 equiv)

-

Potassium Iodide (KI) (2.0 equiv)

-

Sulfuric Acid (H2SO4, 20% aq) or HCl (6M)

-

Urea (catalytic, optional)

Methodology:

-

Diazotization: Suspend 4-amino-1H-indazole (e.g., 1.33 g, 10 mmol) in 20% H2SO4 (20 mL) in a round-bottom flask. Cool the mixture to 0–5 °C in an ice/salt bath.

-

Critical Control: The temperature must not exceed 5 °C to prevent decomposition of the diazonium salt to the phenol.

-

-

Add a solution of NaNO2 (0.83 g, 12 mmol) in water (5 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes.

-

Validation: The solution should become clear (or less turbid). Test with starch-iodide paper (instant blue/black confirms excess HNO2). Add urea to quench excess HNO2 if necessary.

-

-

Iodination: Dissolve KI (3.32 g, 20 mmol) in water (10 mL). Add this solution slowly to the cold diazonium mixture.

-

Observation: Evolution of nitrogen gas (bubbling) and formation of a dark/brown precipitate (iodine/product complex).

-

-

Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

Quench: Cool and neutralize with saturated NaHCO3. Add 10% Na2S2O3 (sodium thiosulfate) to reduce excess iodine (color changes from brown to pale yellow).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Standard conditions for functionalizing the 4-iodo core.

Reagents:

-

4-Iodo-1H-indazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(PPh3)4 (5 mol%)

-

Na2CO3 (2.0 equiv, 2M aqueous)

-

1,4-Dioxane (degassed)

Methodology:

-

Combine 4-iodoindazole, boronic acid, and Pd catalyst in a microwave vial or pressure tube.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed Dioxane and Na2CO3 solution.

-

Heat at 90–100 °C for 4–12 hours (or 120 °C for 30 min in microwave).

-

Note: Protection of N1 (e.g., with THP or Boc) is often recommended to improve solubility and prevent catalyst poisoning by the free indazole nitrogen, though unprotected couplings are possible.

Therapeutic Case Studies

PLK4 Inhibitors (Oncology)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[1] Overexpression leads to tumorigenesis.

-

Mechanism: 4-Substituted indazoles have been identified as potent PLK4 inhibitors. The 4-position substituent (often a substituted styryl or aryl group) extends into the cryptic pocket near the gatekeeper.

-

Key Compound: C05 (and related analogs like 400631).

-

SAR Insight: The 4-iodo precursor allows for the installation of vinyl linkers via Heck coupling or Suzuki coupling, which are essential for picomolar potency.

Nav1.7 Blockers (Pain Management)

Voltage-gated sodium channels are targets for neuropathic pain.

-

Mechanism: 4-Aryl indazoles bind to the voltage-sensing domain. The vector from C4 allows the molecule to navigate the lipophilic fenestrations of the channel.

Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates when to deploy the 4-iodoindazole scaffold versus 3- or 6-substituted variants.

Caption: Figure 2. SAR Decision Tree for Indazole Substitution Patterns.

Quantitative Data Summary

| Reaction Step | Precursor | Reagents | Typical Yield | Key Challenge |

| Cyclization | 2-Methyl-3-nitroaniline | NaNO2, AcOH | 75-85% | Temperature control to prevent diazo decomposition. |

| Reduction | 4-Nitroindazole | SnCl2, HCl | 80-90% | Complete removal of Tin salts during workup. |

| Sandmeyer | 4-Aminoindazole | NaNO2, KI | 60-75% | Formation of phenol byproduct if temp > 5°C. |

| Suzuki Coupling | 4-Iodoindazole | Ar-B(OH)2, Pd(0) | 50-85% | N1-H acidity can poison Pd; Protection (THP/Boc) often required. |

References

-

Synthesis of Indazoles (Jacobson Method)

-

Organic Syntheses, Coll. Vol. 3, p. 660 (1955); Vol. 20, p. 73 (1940).

-

-

PLK4 Inhibitor Design (Compound C05)

-

Li, Z., et al. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Medicinal Chemistry, 2020.

-

- Indazole Scaffold in Kinase Inhibitors: Boulanger, J., et al. "Indazole as a privileged scaffold in kinase inhibitor discovery." Journal of Medicinal Chemistry, 2018.

-

Sandmeyer Reaction Protocols

-

Organic Syntheses, Coll. Vol. 1, p. 170 (1941). (General Sandmeyer Iodination).

-

-

Nav1.

-

Frost, J., et al. "Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain." Journal of Medicinal Chemistry, 2016.

-

Sources

4-Halogenated Indazole Protecting Group Strategies: A Technical Guide

Executive Summary: The "Peri-Strain" Challenge

In medicinal chemistry, 4-halogenated indazoles (F, Cl, Br, I) represent a high-value pharmacophore but present a unique synthetic challenge: N1 vs. N2 regioselectivity .

Unlike unsubstituted indazoles, which favor N1-alkylation/protection on thermodynamic grounds, 4-haloindazoles possess a bulky substituent at the C4 position. This creates significant peri-strain (steric clash) with any protecting group (PG) installed at N1. Consequently, standard protocols often fail, yielding complex mixtures or favoring the kinetically accessible N2 isomer.

This guide provides a field-validated framework for navigating these steric and electronic constraints, ensuring the integrity of the Carbon-Halogen (C-X) bond during protection and deprotection.

Part 1: Mechanistic Drivers & The C4-Halo Effect

To control regiochemistry, one must understand the competing forces at play. The indazole ring exists in a tautomeric equilibrium.[1]

-

Thermodynamic Control (N1): The 1H-indazole (N1-H) is aromatic and typically more stable (~4.5 kcal/mol) than the 2H-indazole (quinoid-like character).

-

Kinetic Control (N2): The N2 nitrogen is less sterically hindered and often more nucleophilic (lone pair availability), leading to faster initial reaction rates.

-

The C4-Halo Perturbation: A halogen at C4 occupies the space directly adjacent to N1.

-

Effect: It destabilizes the N1-PG adduct via Van der Waals repulsion.

-

Result: For 4-bromo and 4-iodoindazoles, the energy gap between N1 and N2 products narrows, often making N2 the major product under mild conditions.

-

Visualization: The Regioselectivity Decision Pathway

Caption: Figure 1. The C4-halogen introduces a steric penalty for N1 protection, often necessitating thermodynamic forcing conditions to overcome the kinetic preference for N2.

Part 2: Strategic Selection Matrix

The choice of protecting group must be orthogonal to the C-X bond (susceptible to reduction or metal-halogen exchange) and compatible with downstream chemistry (e.g., Suzuki coupling, Lithiation).

Table 1: Protecting Group Compatibility for 4-Haloindazoles

| Protecting Group (PG) | Regioselectivity Tendency | C4-Halo Compatibility | Deprotection Risk | Best For... |

| THP (Tetrahydropyranyl) | Mixed / N1 (Thermodynamic) | High | Low (Acidic) | General synthesis; Lithiation (N1-THP directs ortho). |

| SEM (Trimethylsilylethoxymethyl) | N2 Dominant (Kinetic) | High | Low (Fluoride/Acid) | N2-selective chemistry; SEM-directed lithiation at C3.[2] |

| Boc (tert-Butyloxycarbonyl) | N1 (Thermodynamic) | High | Low (Acidic/Thermal) | Activating ring for SNAr; Short sequences (Boc is labile). |

| Bn (Benzyl) / PMB | N1 (Thermodynamic) | CRITICAL RISK | High (Hydrogenolysis) | Avoid if C4-Br/I is present (Pd/H2 cleaves Ar-X). |

| Tosyl (Ts) | N1 (Thermodynamic) | High | Medium (Base hydrolysis) | Crystallinity; Electron-withdrawing activation. |

Part 3: Experimental Protocols

Protocol A: N1-Selective Protection (Overcoming C4 Sterics)

Target: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Rationale: To force N1 protection against the C4 steric block, we utilize thermodynamic equilibration . Acid-catalyzed THP protection is reversible; heating drives the reaction toward the thermodynamically stable N1 isomer despite the steric penalty.

-

Setup: Charge a dried flask with 4-bromo-1H-indazole (1.0 equiv) and anhydrous Toluene (0.2 M). Note: Toluene allows higher reflux temperatures than DCM/THF.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (2.5 equiv) and a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

-

Equilibration: Heat the reaction to 85°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with saturated NaHCO3 and brine.

-

Purification: Silica gel chromatography (Hex/EtOAc). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.

Protocol B: N2-Selective Protection (Exploiting Kinetics)

Target: 4-Bromo-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole

Rationale: SEM-Cl is a highly reactive "hard" electrophile. Under basic conditions at low temperature, the reaction is kinetically controlled, favoring the more accessible N2 position, especially given the C4-blockade at N1.

-

Setup: Dissolve 4-bromo-1H-indazole (1.0 equiv) in anhydrous THF (0.15 M) under Argon. Cool to 0°C .

-

Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0°C.

-

Observation: Gas evolution (H2) must cease before proceeding.

-

-

Alkylation: Add SEM-Cl (1.1 equiv) dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 2 hours. Do not warm to reflux , as this may encourage isomerization to N1.

-

Workup: Quench with ice water. Extract with Et2O (ether is preferred to avoid emulsions with silicon byproducts).

Part 4: Deprotection & Halogen Integrity

The most critical failure mode in 4-haloindazole chemistry is the accidental cleavage of the Carbon-Halogen bond during deprotection.

The Hydrogenolysis Trap

NEVER use Benzyl (Bn) or p-Methoxybenzyl (PMB) groups if you intend to remove them while retaining a C4-Bromine or Iodine. Standard deprotection (H2, Pd/C) will perform a hydrodehalogenation (Ar-X

Safe Deprotection Workflows

Table 2: Safe Deprotection Conditions for 4-Haloindazoles

| PG | Reagent | Conditions | Ar-X Stability |

| THP | HCl (aq) / MeOH | 60°C, 2h | Excellent . Acid does not affect Ar-Br/I. |

| THP | TFA / DCM | RT, 1h | Excellent . |

| SEM | TBAF / THF | Reflux, 4h | Excellent . Fluoride is orthogonal to Ar-X. |

| SEM | HCl / EtOH | Reflux, 2h | Excellent . Alternative if TBAF fails. |

| Boc | HCl / Dioxane | RT, 2h | Excellent . Anhydrous conditions preferred. |

Visualization: Deprotection Logic Flow

Caption: Figure 2. Safety logic for deprotection. Hydrogenolysis must be strictly avoided to preserve the C4-halogen substituent.

References

-

Regioselective Alkylation of Indazoles (Mechanistic Insights)

- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

- Source: Beilstein J. Org. Chem. 2024, 20, 1940–1954.

-

URL:[Link]

-

N2-Selective Alkylation Str

-

SEM Protection & Lithi

-

Protecting Group Str

-

Boc Protection Protocols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. jocpr.com [jocpr.com]

Methodological & Application

Introduction: The Strategic Importance of Indazole Alkynylation

An Application Guide to the Sonogashira Coupling of N-Boc-4-iodoindazole for Pharmaceutical and Materials Science Research

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with significant biological activity. The ability to functionalize this heterocycle with precision is paramount for developing new therapeutic agents and advanced organic materials.[1] The Sonogashira cross-coupling reaction stands as a cornerstone methodology for forming carbon-carbon bonds, specifically between sp²-hybridized carbons (like those in aryl halides) and sp-hybridized carbons of terminal alkynes.[2][3] This reaction is particularly valuable for its mild conditions and tolerance of various functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.[2]

This application note provides a comprehensive guide to the Sonogashira coupling of tert-butyl 4-iodo-1H-indazole-1-carboxylate (N-Boc-4-iodoindazole). We will delve into the mechanistic underpinnings of the reaction, offer field-tested insights into optimizing reaction conditions, and provide a detailed, step-by-step protocol for researchers. The focus is on explaining the causality behind experimental choices to empower scientists to adapt and troubleshoot the methodology effectively.

Mechanistic Foundation: The Dual Catalytic Cycle

The Sonogashira coupling's efficiency stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a robust framework for understanding the role of each reagent.[3][4]

The reaction begins with the activation of a palladium(0) species, which undergoes oxidative addition with the aryl halide (N-Boc-4-iodoindazole) to form a palladium(II) intermediate.[2][5] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[2] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkyne group to the palladium center and regenerating the copper(I) catalyst. The final step is reductive elimination from the palladium complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Key Parameters for Coupling with N-Boc-4-iodoindazole

The Substrate: N-Boc-4-iodoindazole

-

Aryl Iodide Reactivity : The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[2] The carbon-iodine bond in N-Boc-4-iodoindazole is the weakest, making it highly susceptible to oxidative addition by the palladium catalyst. This high reactivity allows the reaction to proceed under mild conditions, often at room temperature or with gentle heating.[2]

-

The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group serves two critical functions. First, it protects the acidic N-H proton of the indazole ring, preventing it from interfering with the basic conditions of the reaction or acting as a competing site for metallation.[1][6] Unprotected N-H indazoles can lead to significantly lower yields or reaction failure.[1][6] Second, the bulky Boc group enhances the solubility of the indazole substrate in common organic solvents used for the coupling.

The Catalyst System

-

Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and form the crucial copper acetylide intermediate.[2][5] This greatly accelerates the transmetalation step compared to direct reaction of the alkyne with the palladium complex.[5] Loadings typically range from 5-20 mol%.[7][8]

-

Copper-Free Variant : While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and complicating purification.[4] Copper-free Sonogashira protocols exist, but they often require stronger bases, different ligands, or higher temperatures to achieve comparable reaction rates.[9][10] For routine synthesis with N-Boc-4-iodoindazole, the standard Pd/Cu system is highly reliable.

The Base and Solvent

-

Amine Base : An amine base, typically a liquid alkylamine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[2] It serves to neutralize the hydrogen iodide (HI) that is formed as a byproduct of the reaction.[2] Furthermore, it acts as a ligand and can facilitate the catalytic cycle. Often, the amine can be used in excess and serve as a co-solvent or even the sole solvent.[2]

-

Solvent : Anhydrous, polar aprotic solvents are preferred to ensure all reagents remain in solution. N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and boiling point.[7][8] Tetrahydrofuran (THF) is another common option. A mixture of the amine base and a solvent like DMF (e.g., 2:1 DMF:Et₃N) provides a robust reaction medium.[7]

Experimental Protocols and Workflow

The following protocol is a validated starting point for the Sonogashira coupling of N-Boc-4-iodoindazole with a generic terminal alkyne.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of iodo-indazoles and related heterocycles.[7][8]

Materials:

-

N-Boc-4-iodoindazole (1.0 mmol, 1.0 equiv)

-

Terminal Alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

-

Copper(I) Iodide (CuI) (0.10 mmol, 10 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

-

Anhydrous Triethylamine (Et₃N) (5 mL)

-

Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

-

Standard workup and purification reagents (EtOAc, water, brine, MgSO₄, silica gel)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (10 mL) and anhydrous Et₃N (5 mL) via syringe. The solvent should be degassed prior to use by sparging with argon for 15-20 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 65-70 °C.[7][8] Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Boc-4-iodoindazole is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-alkynyl-N-Boc-indazole product.

Table of Reaction Parameters & Conditions

| Parameter | Recommended Range | Rationale & Notes |

| Aryl Halide | N-Boc-4-iodoindazole | Highly reactive substrate, allowing for mild conditions.[2] |

| Alkyne | 1.1 - 2.0 equiv | A slight excess is used to drive the reaction to completion. |

| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2-10 mol%. Air-stable Pd(II) precatalysts are often more convenient.[7] |

| Cu Co-catalyst | CuI | 5-20 mol%. Essential for the classic mechanism; can be omitted in copper-free variants.[7] |

| Base | Et₃N, DIPEA | >2.0 equiv. Neutralizes HI byproduct and facilitates alkyne deprotonation.[2] |

| Solvent | DMF, THF, or Et₃N | Anhydrous and degassed conditions are critical for catalyst stability.[7] |

| Temperature | Room Temp. to 80 °C | Aryl iodides are reactive enough for lower temperatures, but gentle heating (65-70 °C) ensures a reasonable reaction rate.[7][8] |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidative deactivation. |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Inactive catalyst.

-

Solution: Ensure a strictly inert atmosphere and use anhydrous, degassed solvents. The palladium precatalyst may be old; use a fresh batch.

-

-

Formation of Alkyne Dimer (Homocoupling):

-

Cause: Glaser coupling, promoted by the copper catalyst and oxygen.

-

Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere. If the problem persists, consider a copper-free protocol.[4]

-

-